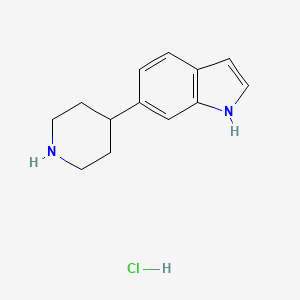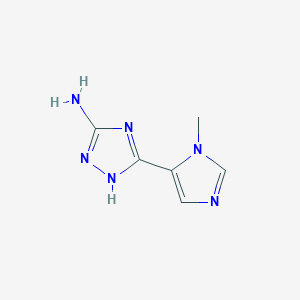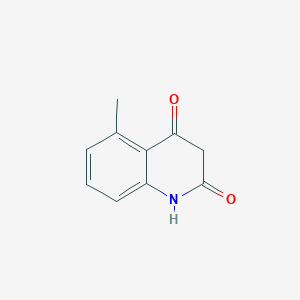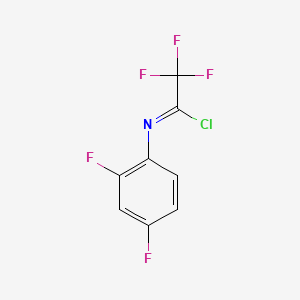
6-(Trifluoromethyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethyl)quinazoline is a heterocyclic compound that features a quinazoline core with a trifluoromethyl group at the 6-position. Quinazoline derivatives are known for their broad spectrum of biological activities, making them significant in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the metal-catalyzed approach, which includes transition metal-catalyzed reactions such as C-H activation and cascade reactions . For instance, a gold(I)-catalyzed method has been reported for the synthesis of quinazoline derivatives .
Industrial Production Methods: Industrial production methods often utilize microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis reactions . These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 6-(Trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazoline derivatives into their corresponding dihydroquinazolines.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products: The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazoline derivatives .
Aplicaciones Científicas De Investigación
6-(Trifluoromethyl)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly as a Werner helicase inhibitor.
Industry: Utilized in the development of agrochemicals and functional organic materials.
Mecanismo De Acción
The mechanism of action of 6-(Trifluoromethyl)quinazoline involves its interaction with specific molecular targets. For example, as a Werner helicase inhibitor, it binds to the enzyme’s active site, preventing its function and thereby inhibiting cancer cell proliferation . The compound’s trifluoromethyl group enhances its binding affinity and selectivity for the target enzyme .
Comparación Con Compuestos Similares
Afatinib: A quinazoline derivative used as an anticancer agent.
Osimertinib: Another quinazoline-based drug used in cancer therapy.
Gefitinib: A quinazoline compound used to treat non-small cell lung cancer.
Uniqueness: 6-(Trifluoromethyl)quinazoline is unique due to its trifluoromethyl group, which enhances its metabolic stability and bioactivity compared to other quinazoline derivatives . This makes it a valuable compound in drug design and development.
Propiedades
Fórmula molecular |
C9H5F3N2 |
|---|---|
Peso molecular |
198.14 g/mol |
Nombre IUPAC |
6-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H5F3N2/c10-9(11,12)7-1-2-8-6(3-7)4-13-5-14-8/h1-5H |
Clave InChI |
PFVCOSUGIGNBDJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=NC=C2C=C1C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Iodo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13682022.png)




![5-Methyl-2-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B13682075.png)
![Methyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]imidazole-4-carboxylate](/img/structure/B13682081.png)


![6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13682116.png)


